molecular formula C25H21N3O4S2 B2387563 N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-73-5

N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2387563
CAS No.: 900002-73-5
M. Wt: 491.58
InChI Key: VJHANPUBJFTWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • Thiophen-2-ylmethyl substitution at position 3 of the pyrimidine ring.
  • Sulfanylacetamide side chain at position 2, linked to a 3-methoxybenzyl group.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-31-17-7-4-6-16(12-17)13-26-21(29)15-34-25-27-22-19-9-2-3-10-20(19)32-23(22)24(30)28(25)14-18-8-5-11-33-18/h2-12H,13-15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHANPUBJFTWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure characterized by a methoxybenzyl group and a benzofuro-pyrimidine core, which may contribute to its biological activities. The presence of thiophene and sulfanyl moieties is also significant for its pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds related to N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide showed IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µM)
Compound AHCT1163.7
Compound BMCF-71.2
Compound CHEK 2935.3

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example:

  • Selectivity : A derivative with structural similarities exhibited selective antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM .
Bacterial StrainMIC (µM)
E. faecalis8
Staphylococcus aureus16
E. coli32

The data indicates that modifications in the chemical structure can significantly enhance antibacterial efficacy.

Antioxidant Activity

Antioxidant properties are critical for compounds intended for therapeutic use due to their role in combating oxidative stress. Studies have shown that:

  • Comparative Analysis : Certain derivatives demonstrated superior antioxidant activity compared to standard antioxidants like BHT in various assays .
Method UsedCompound A ActivityStandard Activity
DPPH AssayHighModerate
ABTS AssayVery HighLow

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that compounds structurally similar to N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited reduced tumor growth compared to controls, suggesting potential therapeutic benefits .
  • Clinical Relevance : A drug library screening identified related compounds with significant anticancer properties, reinforcing the potential of this class of compounds in clinical settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group in the acetamide linker participates in nucleophilic substitution reactions under basic or acidic conditions.
Key observations :

  • Thiol-disulfide exchange : Reacts with disulfide-containing compounds (e.g., oxidized glutathione) to form mixed disulfides, a process relevant to redox-mediated biological activity.

  • Alkylation : The sulfur atom can undergo alkylation with alkyl halides (e.g., methyl iodide) to form sulfonium salts, altering solubility and reactivity.

Reaction TypeConditionsOutcomeReference
Thiol-disulfide exchangepH 7–9, room temperatureMixed disulfide formation
AlkylationAlkyl halide, DMF, K₂CO₃Sulfonium salt derivatives

Oxidation of the Thiophene Ring

The thiophen-2-ylmethyl group is susceptible to oxidation, particularly at the sulfur atom or α-positions.
Documented transformations :

  • S-Oxidation : Forms thiophene-S-oxide derivatives under mild oxidizing agents (e.g., H₂O₂, meta-chloroperbenzoic acid) .

  • Ring-opening oxidation : Strong oxidants (e.g., KMnO₄) cleave the thiophene ring to yield sulfonic acid derivatives.

Reaction TypeConditionsOutcomeReference
S-OxidationH₂O₂, CH₃COOH, 0–5°CThiophene-S-oxide
Ring-opening oxidationKMnO₄, H₂O, 60°CSulfonic acid derivatives

Hydrolysis of the Acetamide Linker

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, reflux): Cleaves the amide bond to yield 2-mercaptoacetic acid and the corresponding amine.

  • Basic hydrolysis (NaOH, H₂O/EtOH): Forms carboxylate salts and amine intermediates.

Reaction TypeConditionsOutcomeReference
Acidic hydrolysis6M HCl, reflux2-Mercaptoacetic acid + amine
Basic hydrolysis2M NaOH, EtOH/H₂OCarboxylate salt + amine

Electrophilic Aromatic Substitution in the Benzofuropyrimidinone Core

The electron-rich benzofuropyrimidinone system undergoes electrophilic substitution:

  • Nitration (HNO₃/H₂SO₄): Nitration at the 6-position of the benzofuran moiety .

  • Halogenation (Br₂/FeBr₃): Bromination at the 7-position.

Reaction TypeConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative
BrominationBr₂, FeBr₃, CHCl₃7-Bromo derivative

Redox Reactions Involving the Pyrimidinone Ring

The 4-oxo group in the pyrimidinone ring participates in redox reactions:

  • Reduction (NaBH₄, MeOH): Reduces the carbonyl to a hydroxyl group, forming a dihydro derivative.

  • Oxidative dehydrogenation (DDQ, toluene): Regenerates the aromatic pyrimidine ring from dihydro intermediates.

Reaction TypeConditionsOutcomeReference
ReductionNaBH₄, MeOH, 25°CDihydropyrimidinone
Oxidative dehydrogenationDDQ, toluene, 80°CAromatic pyrimidine

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH < 3): Rapid hydrolysis of the acetamide linker.

  • Neutral/basic conditions (pH 7–9): Stable for >24 hours, enabling biological activity studies .

pHStabilityHalf-LifeReference
1.2Unstable<1 hour
7.4Stable>24 hours

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–S bond cleavage : Generates thiyl radicals detectable via EPR spectroscopy.

  • Ring-opening of benzofuran : Forms quinone-like photoproducts.

Reaction TypeConditionsOutcomeReference
C–S cleavageUV (254 nm), MeOHThiyl radicals
Benzofuran ring-openingUV (254 nm), O₂Quinone derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Benzofuropyrimidine vs. Benzothienopyrimidine
  • Target Compound : Benzofuro[3,2-d]pyrimidin-4-one (oxygen in the fused furan ring) .
  • Analog 1: Benzothieno[2,3-d]pyrimidine (sulfur replaces oxygen in the fused ring) .
(b) Pyrimidine Derivatives with Alternative Cores
  • Analog 2 : Pyrazolo[3,4-d]pyrimidine (e.g., Example 53 in ) .
    • Impact : The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering solubility.

Substituent Analysis

Table 1: Substituent Comparison
Compound Position 3 Substituent Acetamide Side Chain Key Properties
Target Compound Thiophen-2-ylmethyl N-(3-methoxybenzyl) Enhanced π-π interactions; moderate lipophilicity
Analog 3 () 3-Methylbutyl N-(3-trifluoromethylphenyl) Increased lipophilicity (CF₃ group); potential for enhanced membrane permeability
Analog 4 () Tetrahydrobenzothieno ring N-(3-fluoro-4-methylphenyl) Fluorine improves metabolic stability; methyl enhances steric bulk
Analog 5 () Phenyl N-Benzyl Simpler structure; reduced solubility due to hydrophobicity

Bioactivity and Computational Insights

  • Structural Similarity Metrics :

    • Tanimoto and Dice indices () quantify molecular similarity, with differences in substituents leading to distinct bioactivity profiles .
    • For example, the thiophene group in the target compound may improve binding to enzymes requiring aromatic stacking (e.g., kinases), whereas trifluoromethyl groups (Analog 3) favor interactions with hydrophobic pockets .
  • Docking Studies: Lamarckian genetic algorithms () predict that the 3-methoxybenzyl group’s methoxy oxygen could form hydrogen bonds with polar residues in target proteins, a feature absent in analogs with non-polar substituents .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine in Analog 4 and electron-rich thiophene in the target compound may slow oxidative metabolism compared to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.